molecular formula C9H16O4S2 B1581769 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid CAS No. 4265-59-2

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid

Cat. No.: B1581769
CAS No.: 4265-59-2
M. Wt: 252.4 g/mol
InChI Key: QMHSRLRLGYJODR-UHFFFAOYSA-N
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Description

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid is a sulfur-containing organic compound with the molecular formula C9H16O4S2 and a molecular weight of 252.4 g/mol. This compound is known for its unique structure, featuring two sulfanyl groups attached to a central carbon atom, which makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid typically involves the reaction of 2-carboxyethylthiol with 2-mercaptoisobutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol groups to disulfides.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Disulfides and sulfones are common products of oxidation reactions.

  • Reduction: Alcohols and aldehydes can be formed through reduction reactions.

  • Substitution: Alkylated derivatives are typically formed in substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

  • Industry: It can be used in the production of polymers and other materials that require sulfur-containing components.

Mechanism of Action

The mechanism by which 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid is unique due to its specific structure and reactivity. Similar compounds include:

  • Dithiothreitol (DTT): A reducing agent used in biochemistry.

  • Cysteine: An amino acid containing a thiol group.

  • Mercaptoacetic acid: A compound with a similar sulfur-containing structure.

These compounds share some similarities in their chemical properties but differ in their applications and reactivity.

Properties

IUPAC Name

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHSRLRLGYJODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(SCCC(=O)O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289921
Record name 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-59-2
Record name 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,3'-(propane-2,2-diylbis(sulfanediyl))dipropanoic acid (PSDA) contribute to the functionality of the dHAc-PSDA-Ce6 nanocluster?

A1: PSDA serves as a cleavable crosslinker within the dHAc-PSDA-Ce6 nanocluster []. This means it holds together multiple units of hyaluronate dots (dHA) conjugated with Chlorin e6 (Ce6), forming a larger nanocluster structure. Critically, PSDA is designed to be cleaved by singlet oxygen (¹O₂) generated by Ce6 upon light irradiation. This cleavage breaks down the nanocluster into smaller dHA-Ce6 molecules. This size shift, triggered specifically at the tumor site by light activation, is hypothesized to enhance the photodynamic antitumor effect [].

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